M-Hydroxybenzenesulphonyl chloride
Overview
Description
M-Hydroxybenzenesulphonyl chloride, also known as 3-Hydroxybenzene-1-sulfonyl chloride, is a chemical compound with the molecular formula C6H5ClO3S . It has a molecular weight of 192.62 g/mol .
Molecular Structure Analysis
The molecular structure of M-Hydroxybenzenesulphonyl chloride consists of a benzene ring with a hydroxyl group (OH) and a sulfonyl chloride group (SO2Cl) attached . The exact mass of the molecule is 191.9647929 g/mol .Physical And Chemical Properties Analysis
M-Hydroxybenzenesulphonyl chloride has several computed properties, including a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 1 . Its topological polar surface area is 62.8 Ų .Scientific Research Applications
Kinetics of Hydrolysis
M-Hydroxybenzenesulphonyl chloride is involved in the study of the kinetics of hydrolysis reactions. Research by Rogne (1972) found that substituent effects in acid chloride and pyridine are correlated by Hammett and Bronsted equations, indicating the influence of electron-attracting substituents in acid chloride on bond formation in the transition state of these reactions (Rogne, 1972).
Removal of Heavy Metals from Water
A study by Chen et al. (2018) involved the use of a novel ternary hydrosulphonyl-based deep eutectic solvent for the removal of mercury from water. This research highlights the potential application of M-Hydroxybenzenesulphonyl chloride in environmental protection and water treatment (Chen et al., 2018).
Photooxidation of Organic Chemicals in Water
Research by Zepp, Hoigné, and Bader (1987) utilized the oxidation kinetics of compounds, including butyl chloride, to determine the rate and efficiency of hydroxyl radical production from irradiated nitrate ions in water. This study provides insight into the potential environmental impact of M-Hydroxybenzenesulphonyl chloride (Zepp et al., 1987).
Activation of Hydroxyl Groups in Polymers
Chang et al. (1992) described the use of fosyl chloride, a compound related to M-Hydroxybenzenesulphonyl chloride, for activating hydroxyl groups in polymeric carriers. This process is significant in the covalent attachment of biologicals to solid supports, demonstrating the compound's relevance in biotechnology and pharmaceutical applications (Chang et al., 1992).
Synthesis and Antimicrobial Activity
Milenković et al. (2020) synthesized novel quaternary phosphonium acylhydrazones derived from M-Hydroxybenzenesulphonyl chloride. These compounds showed selective antimicrobial activity against Gram-positive bacterial strains, highlighting its potential use in developing new antimicrobial agents (Milenković et al., 2020).
Monitoring Solid-Phase Reactions
Pina-Luis et al. (2011) explored the use of fluorescence spectroscopy to monitor the chemical conversion of resin-bound chloride groups. This method involves compounds like hydroxyphenylethanone derivatives, demonstrating the utility of M-Hydroxybenzenesulphonyl chloride in studying and monitoring solid-phase chemical reactions (Pina-Luis et al., 2011).
Drug Delivery Systems
Martínez-Martínez et al. (2019) described the use of tetrakis(hydroxymethyl)phosphonium chloride, a compound related to M-Hydroxybenzenesulphonyl chloride, in creating covalent hydrogels for drug delivery. These hydrogels showed potential for oral chemotherapy administration, pointing to the significance of related compounds in pharmaceutical applications (Martínez-Martínez et al., 2019).
Synthesis of Noble Metal Nanoparticles
Hueso et al. (2013) extended the use of tetrakis-(hydroxymethyl)-phosphonium chloride in synthesizing monometallic nanoparticles and bi-/tri- metallic nanoalloys containing noble metals. This study illustrates the versatility of compounds related to M-Hydroxybenzenesulphonyl chloride in nanotechnology and catalysis (Hueso et al., 2013)
properties
IUPAC Name |
3-hydroxybenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO3S/c7-11(9,10)6-3-1-2-5(8)4-6/h1-4,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVJJEIFIJQCJSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50204692 | |
Record name | m-Hydroxybenzenesulphonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50204692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
M-Hydroxybenzenesulphonyl chloride | |
CAS RN |
56157-93-8 | |
Record name | m-Hydroxybenzenesulphonyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056157938 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | m-Hydroxybenzenesulphonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50204692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-hydroxybenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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